

# Rilzabrutinib Efficacy: A Comparative Guide to Reproducibility in Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | Rilzabrutinib |           |
| Cat. No.:            | B8075278      | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of **rilzabrutinib**, an oral Bruton's tyrosine kinase (BTK) inhibitor, across different clinical studies for the treatment of Immune Thrombocytopenia (ITP) and Pemphigus. While direct replication of these large-scale clinical trials by independent laboratories is not feasible, this analysis assesses the consistency and reproducibility of findings across different phases of clinical development, offering insights into the robustness of the efficacy data. The guide also presents comparative data for established alternative therapies to provide a broader context for evaluating **rilzabrutinib**'s performance.

### **Executive Summary**

**Rilzabrutinib** has demonstrated consistent efficacy signals in Phase 2 and Phase 3 clinical trials for Immune Thrombocytopenia, with the pivotal LUNA 3 study confirming the positive outcomes of the earlier LUNA 2 study. In the treatment of Pemphigus, the results have been more varied. The Phase 2 BELIEVE study showed promising results, leading to the initiation of the Phase 3 PEGASUS trial. However, the PEGASUS trial did not meet its primary endpoint, raising questions about the reproducibility of the initial positive findings in a larger, more rigorous setting. This guide delves into the quantitative data and methodologies of these key studies to provide a clear and objective comparison.

### **Rilzabrutinib's Mechanism of Action**



**Rilzabrutinib** is a reversible covalent inhibitor of Bruton's tyrosine kinase (BTK), a crucial enzyme in the signaling pathways of B-cells and other immune cells.[1] By inhibiting BTK, **rilzabrutinib** modulates the immune response through a dual mechanism of action: it reduces the production of pathogenic autoantibodies by B-cells and decreases the phagocytosis of antibody-coated platelets by macrophages.[2][3]



Click to download full resolution via product page

Rilzabrutinib's dual mechanism of action in ITP.

### **Efficacy in Immune Thrombocytopenia (ITP)**

The clinical development of **rilzabrutinib** for ITP has shown a consistent and positive efficacy profile from Phase 2 to Phase 3 studies.

## **Comparison of Rilzabrutinib Clinical Trials for ITP**



| Metric                  | LUNA 2 (Phase 1/2)                                                                                                                | LUNA 3 (Phase 3)                                                                                                                                                                                                                                                                     |
|-------------------------|-----------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Primary Endpoint        | Platelet response (≥2 consecutive platelet counts ≥50x10°/L and an increase from baseline of ≥20x10°/L without rescue medication) | Durable platelet response  (platelet count ≥50x10°/L for ≥8 of the last 12 weeks of the 24-week blinded treatment period without rescue therapy)                                                                                                                                     |
| Primary Endpoint Result | 40% of patients (24/60) achieved the primary endpoint.                                                                            | 23% of patients on rilzabrutinib<br>achieved a durable platelet<br>response vs. 0% on placebo<br>(p<0.0001).[4][5]                                                                                                                                                                   |
| Key Secondary Endpoints | Median time to first platelet count ≥50x10 <sup>9</sup> /L was 11.5 days.                                                         | - Platelet response (≥50x10°/L or 30 to <50x10°/L and doubled from baseline) was achieved in 65% of rilzabrutinib patients vs. 33% on placebo.[5]- 52% reduction in the need for rescue therapy compared to placebo (p=0.0007).[6]- Significant improvements in physical fatigue.[6] |
| Patient Population      | Heavily pre-treated adults with ITP.                                                                                              | Adults and adolescents with persistent or chronic ITP refractory to prior therapy.[4]                                                                                                                                                                                                |

## Comparison with an Alternative Therapy: Fostamatinib

Fostamatinib is an oral spleen tyrosine kinase (SYK) inhibitor approved for the treatment of chronic ITP.



| Metric                  | Rilzabrutinib (LUNA 3)                                                                                                                          | Fostamatinib (FIT-1 & FIT-2<br>Pooled)                                                                 |
|-------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------|
| Primary Endpoint        | Durable platelet response (platelet count ≥50x10°/L for ≥8 of the last 12 weeks of the 24-week blinded treatment period without rescue therapy) | Stable platelet response  (platelet count ≥50x10°/L on at least 4 of 6 visits between weeks 14 and 24) |
| Primary Endpoint Result | 23% vs. 0% for placebo<br>(p<0.0001).[4][5]                                                                                                     | 18% vs. 2% for placebo<br>(p=0.0003).[7]                                                               |
| Overall Response Rate   | 65% achieved a platelet response (≥50x10°/L or 30 to <50x10°/L and doubled from baseline).[5]                                                   | 43% achieved at least one platelet count ≥50x10 <sup>9</sup> /L within the first 12 weeks.[7]          |

## **Efficacy in Pemphigus**

The efficacy of **rilzabrutinib** in pemphigus has shown variability between the Phase 2 and Phase 3 clinical trials.

# Comparison of Rilzabrutinib Clinical Trials for Pemphigus



| Metric                  | BELIEVE (Phase 2)                                                                                                             | PEGASUS (Phase 3)                                                                                                    |
|-------------------------|-------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------|
| Primary Endpoint        | Proportion of patients achieving control of disease activity (CDA) within 4 weeks with zero or low-dose corticosteroids (CS). | Complete remission (CR) from week 29 to week 37 with minimal CS dose (≤10 mg/day).[2][3]                             |
| Primary Endpoint Result | 52% of patients (14/27)<br>achieved CDA within 4 weeks.<br>[8]                                                                | Not met. No significant difference between rilzabrutinib (24%) and placebo (18%) (p=0.45).[3][9]                     |
| Key Secondary Endpoints | - 70% decrease in validated Pemphigus Disease Area Index (PDAI) scores.[8]- Improvement in quality of life scores.[8]         | Numerical but non-significant improvements in reduced CS use, prolonged CR duration, and faster time to first CR.[3] |
| Patient Population      | Adults with newly diagnosed or relapsing moderate to severe pemphigus vulgaris.[8]                                            | Adults with newly diagnosed or relapsing moderate to severe pemphigus vulgaris or pemphigus foliaceus.[2][9]         |

## **Comparison with an Alternative Therapy: Rituximab**

Rituximab, an anti-CD20 monoclonal antibody, is an established treatment for pemphigus.



| Metric                  | Rilzabrutinib (PEGASUS)                                                                           | Rituximab (Ritux 3)                                                                                                                                                                           |
|-------------------------|---------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Primary Endpoint        | Complete remission (CR) from<br>week 29 to week 37 with<br>minimal CS dose (≤10<br>mg/day).[2][3] | Complete remission off-<br>therapy at month 24.[10]                                                                                                                                           |
| Primary Endpoint Result | Not met (24% vs. 18% for placebo, p=0.45).[3][9]                                                  | 90% in the rituximab + short-<br>term prednisone group vs.<br>28% in the prednisone alone<br>group.[10]                                                                                       |
| Long-term Remission     | Not established.                                                                                  | A follow-up study of Ritux 3 showed that 93% of patients in the rituximab group achieved complete remission without corticosteroids at any time during a median follow-up of 87.3 months.[11] |

# Experimental Protocols Rilzabrutinib Clinical Trial Workflow (LUNA 3 & PEGASUS)





Click to download full resolution via product page

#### Generalized workflow for the LUNA 3 and PEGASUS trials.

LUNA 3 (ITP) Study Protocol: This was a Phase 3, multicenter, randomized, double-blind, placebo-controlled study.[4] Adult and adolescent patients with persistent or chronic ITP were randomized 2:1 to receive oral **rilzabrutinib** 400 mg twice daily or placebo for a 24-week

### Validation & Comparative





double-blind period.[4] This was followed by an open-label extension where all patients could receive **rilzabrutinib**.[4] The primary endpoint was durable platelet response.[4][5]

PEGASUS (Pemphigus) Study Protocol: This was a Phase 3, global, randomized, double-blind, placebo-controlled trial.[2][9] Approximately 131 adult patients with moderate to severe pemphigus were randomized to receive **rilzabrutinib** or placebo, in addition to a tapering dose of corticosteroids.[2] The primary efficacy endpoint was durable complete remission at 37 weeks.[2]

BELIEVE (Pemphigus) Study Protocol: This was a Phase 2, multicenter, open-label, single-arm study.[8] It enrolled 27 adult patients with moderate to severe pemphigus vulgaris who received **rilzabrutinib** 400-600 mg twice daily for 12 weeks, with a 12-week follow-up period.[8] Patients could receive a low dose of corticosteroids.[8] The primary endpoint was the proportion of patients achieving control of disease activity within 4 weeks.[8]

Fostamatinib (FIT-1 & FIT-2) Study Protocol: These were two identical Phase 3, multicenter, randomized, double-blind, placebo-controlled trials.[7] A total of 150 patients with persistent or chronic ITP were randomized 2:1 to receive fostamatinib or placebo for 24 weeks.[7] The primary endpoint was a stable platelet response.[7]

Rituximab (Ritux 3) Study Protocol: This was a prospective, multicenter, parallel-group, open-label, randomized trial.[10] Patients with newly diagnosed pemphigus were randomized to receive either rituximab plus a short-term tapering course of prednisone or prednisone alone with a longer tapering schedule.[10] The primary endpoint was complete remission off-therapy at month 24.[10]

### Conclusion

The available data on **rilzabrutinib** demonstrates a reproducible and robust efficacy signal in the treatment of Immune Thrombocytopenia, with consistent positive results from Phase 2 to the pivotal Phase 3 LUNA 3 trial. This positions **rilzabrutinib** as a promising therapeutic option for this indication.

In contrast, the efficacy of **rilzabrutinib** in pemphigus is less clear. While the initial Phase 2 BELIEVE study showed encouraging results, the larger Phase 3 PEGASUS trial did not meet its primary endpoint. This lack of consistency between the Phase 2 and Phase 3 studies



highlights the challenges in translating early clinical signals into confirmed efficacy in larger, more definitive trials. Further analysis of the PEGASUS trial data and potentially new studies will be necessary to fully understand the therapeutic potential of **rilzabrutinib** in pemphigus.

This comparative guide underscores the importance of rigorous, multi-phase clinical trial programs in establishing the true efficacy and reproducibility of findings for novel therapeutics. For researchers and drug development professionals, these findings provide valuable insights into the clinical profile of **rilzabrutinib** and its standing relative to other treatment options.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. congress.sanofimedical.com [congress.sanofimedical.com]
- 2. Sanofi provides update on Phase 3 study evaluating rilzabrutinib for the treatment of pemphigus [sanofi.com]
- 3. Efficacy and Safety of Rilzabrutinib in Pemphigus: PEGASUS Phase 3 Randomized Study
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Press Release: Rilzabrutinib LUNA 3 phase 3 study met primary endpoint in immune thrombocytopenia [sanofi.com]
- 5. Sanofi's trial of rilzabrutinib for thrombocytopenia meets endpoint [clinicaltrialsarena.com]
- 6. Press Release: ASH: rilzabrutinib demonstrated significant patient benefit in the first positive phase 3 study of a BTK inhibitor in ITP [sanofi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. m.youtube.com [m.youtube.com]
- 9. pharmatimes.com [pharmatimes.com]
- 10. PV | RITUXAN® (rituximab) Efficacy [rituxan-hcp.com]
- 11. dermatology.mhmedical.com [dermatology.mhmedical.com]
- To cite this document: BenchChem. [Rilzabrutinib Efficacy: A Comparative Guide to Reproducibility in Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b8075278#reproducibility-of-rilzabrutinib-efficacy-studies-across-different-labs]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com